Cerium(III) carbonate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

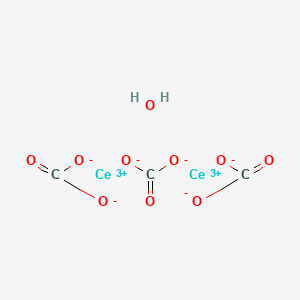

cerium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBAWXKALEJFR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ce2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583543 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54451-25-1 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate: From Chemical Formula to Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) carbonate hydrate, a key member of the rare earth compound family, stands as a critical precursor material in a multitude of advanced technological and scientific applications. While its primary industrial role is in the production of high-purity cerium oxides for catalysis and polishing, its significance extends into materials science and emerging biomedical fields.[1] This guide provides an in-depth exploration of this compound, moving beyond its basic chemical formula to detail its synthesis, characterization, physicochemical properties, and its pivotal role as a starting material for functional materials relevant to drug development and advanced research.

Chemical Identity and Formula

The fundamental chemical identity of this compound is represented by the general formula Ce₂(CO₃)₃·xH₂O .[2][3][4] This notation signifies a compound consisting of two cerium atoms in the +3 oxidation state, three carbonate anions, and an indeterminate number of water molecules (x) associated with the crystalline structure.

-

The Nature of a Hydrate: The term "hydrate" indicates that water molecules are integral to the compound's solid-state structure. The value of 'x' can vary depending on the synthesis and drying conditions, making thermogravimetric analysis essential for precise characterization. A common and commercially available form is the octahydrate, where x is approximately 8 (Ce₂(CO₃)₃·8H₂O).[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | Cerous carbonate, Dicerium tricarbonate | [3][5] |

| General Formula | Ce₂(CO₃)₃·xH₂O | [2] |

| CAS Number | 54451-25-1 | [2][3][6] |

| Molecular Weight (Anhydrous) | ~460.27 g/mol | [5][6] |

Physicochemical Properties

The utility of this compound as a precursor is intrinsically linked to its physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in synthesis and material processing.

| Property | Description | Source |

| Appearance | White or off-white solid powder.[2][3] | [2][3] |

| Odor | Odorless.[6] | [6] |

| Water Solubility | Insoluble in water.[2][3] | [2][3] |

| Acid Solubility | Soluble in strong mineral acids, reacting to release CO₂ gas. | [7] |

| Thermal Stability | Decomposes upon heating, first losing water of hydration, then breaking down into cerium oxide.[8] | [8] |

Synthesis and Verification Workflow

The synthesis of this compound with controlled purity and morphology is a critical first step for any subsequent application. The most common and scalable method is aqueous precipitation, which relies on the compound's low water solubility.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and subsequent characterization of this compound.

Caption: Thermal decomposition pathway in an oxidizing atmosphere.

Structural and Spectroscopic Analysis

-

X-Ray Diffraction (XRD): This technique is used to confirm the crystalline structure of the synthesized material. The resulting diffraction pattern serves as a fingerprint, which can be compared to reference patterns to verify the phase purity.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the elements. For this compound, XPS analysis would be used to confirm that cerium is present in the desired +3 oxidation state. [8]

Applications and Relevance in Drug Development

While this compound is not typically used directly as a therapeutic agent, its role as a precursor to functional cerium-based nanomaterials is of significant interest to the drug development and biomedical communities.

-

Precursor to Nanoceria (CeO₂ nanoparticles): The primary application relevant to this field is its use in synthesizing nanoceria. [1]By carefully controlling the thermal decomposition (calcination) of this compound, researchers can produce CeO₂ nanoparticles with tailored sizes, surface areas, and defect structures.

-

Antimicrobial and Antioxidant Properties of Nanoceria: Nanoceria has garnered substantial attention for its unique redox properties. It can exhibit potent antioxidant and antimicrobial activities. [9][10] * Mechanism: The antimicrobial action is often attributed to the generation of oxidative stress in microbes, while its antioxidant properties in mammalian cells are linked to its ability to scavenge reactive oxygen species. [10] * Therapeutic Potential: These properties make nanoceria a candidate for applications in wound healing, as an adjuvant to enhance the efficacy of existing antibiotics, and in the development of novel anti-inflammatory agents. [9][10]Cerium nitrate, derived from cerium compounds, is already used in combination with silver sulfadiazine in topical burn treatments. [10]

Safety and Handling

This compound is considered an irritant. Adherence to good laboratory practice is essential.

-

Hazards: May cause skin, eye, and respiratory tract irritation. [3]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. If significant dust is generated, use a NIOSH-approved respirator. [6]* Handling: Handle in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation. Avoid contact with skin and eyes. [6]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]It is incompatible with strong acids.

Conclusion

This compound, with the general formula Ce₂(CO₃)₃·xH₂O, is far more than a simple inorganic salt. It is a foundational material whose true value is realized in its transformation into high-purity, functional cerium compounds. For researchers in materials science and drug development, a deep understanding of its synthesis and characterization is the gateway to producing advanced materials like nanoceria, which hold considerable promise for next-generation catalysts and innovative biomedical applications. The controlled synthesis and rigorous analysis described herein are the essential first steps in harnessing the unique properties of cerium for scientific and therapeutic advancement.

References

-

AEM REE. This compound (Ce2(CO3)3· xH2O). [Link]

-

Bernal, S., et al. (1994). Thermal decomposition of pure and rhodium impregnated this compound in different atmospheres. Catalysis Letters, 24(1-2), 95-105. [Link]

-

Basengreen. How is this compound Produced. [Link]

-

Huizhou Fuda Rare Earth New Material Co., Ltd. Cerium Carbonate CAS NO: 54451-25-1. [Link]

-

Wikipedia. Cerium(III) carbonate. [Link]

-

Nagle-Cocco, L. A. V., Bell, R. T., & Strange, N. A. (2025). Orthorhombic cerium(III) carbonate hydroxide studied by synchrotron powder X-ray diffraction. [Link]

-

Lee, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. [Link]

-

Savin, V.D., et al. (1985). Thermochemical investigations of cerium carbonate decomposition. Zh. Fiz. Khim., 59(3), 571-575. [Link]

-

Zegen Advanced Materials. Cerium Carbonate hydrate C3H16Ce2H17. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: this compound. [Link]

-

Exactitude Consultancy. This compound CAS 54451-25-1 Market Size, Share, Growth. [Link]

-

Yashima, M., et al. (1993). Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis. Journal of the Ceramic Society of Japan, 101(1173), 598-601. [Link]

-

Piatek, J., et al. (2022). The Use of Cerium Compounds as Antimicrobials for Biomedical Applications. International Journal of Molecular Sciences, 23(8), 4448. [Link]

-

Piatek, J., et al. (2022). The Use of Cerium Compounds as Antimicrobials for Biomedical Applications. PubMed. [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. aemree.com [aemree.com]

- 3. Cerium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Cerium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. Cerium(III) carbonate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Hydrated Cerium Carbonate: Lanthanite-(Ce)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cerium Carbonates

Cerium, a lanthanide element, and its compounds are of considerable interest across various scientific and industrial domains. Cerium(III) carbonate and its hydrated forms serve as crucial precursors for the synthesis of high-purity cerium oxides (ceria), which are indispensable in catalysis, fuel cells, and polishing agents.[1] The precise control of the final ceria product's properties, such as particle size and morphology, is intrinsically linked to the crystal structure of the initial carbonate precursor. Among the hydrated forms, Lanthanite-(Ce), with the chemical formula (Ce,La,Nd)₂(CO₃)₃·8H₂O, stands out as a well-defined crystalline phase.[2][3] Understanding its intricate crystal structure is paramount for researchers aiming to manipulate and optimize cerium-based materials for advanced applications, including potential uses in drug development as carriers or catalysts.

This technical guide provides a comprehensive overview of the crystal structure of Lanthanite-(Ce), a detailed, field-proven protocol for its synthesis, and a thorough characterization workflow, grounding all claims in authoritative scientific references.

The Crystal Structure of Lanthanite-(Ce): A Detailed Examination

Lanthanite-(Ce) is the cerium-dominant member of the isostructural lanthanite group of minerals, which also includes lanthanite-(La) and lanthanite-(Nd).[4][5] These minerals are characterized by their high degree of hydration and a layered crystal structure.

Crystallographic Data:

The crystal system of Lanthanite-(Ce) is orthorhombic, belonging to the dipyramidal class (2/m 2/m 2/m).[2][6] Its space group is Pbnb (a non-standard setting of Pccn).[7] The unit cell parameters are crucial for its identification and are summarized in the table below.

| Parameter | Value | Source |

| a | 9.482(6) Å | [6] |

| b | 16.938(11) Å | [6] |

| c | 8.965(3) Å | [6] |

| α, β, γ | 90° | |

| Volume | 1439.83 ų | [2] |

| Z | 4 | [6] |

Structural Features:

The crystal structure of Lanthanite-(Ce) is distinguished by its layered arrangement.[3] These layers are composed of 10-fold coordinated cerium-oxygen polyhedra and carbonate (CO₃²⁻) groups.[3][5] The layers are held together by a network of hydrogen bonds involving the eight water molecules of hydration.[3] This extensive hydrogen bonding network is a key feature of the structure, contributing to its stability and its characteristic platy or tabular crystal habit.[2] The perfect cleavage observed along the {010} plane is a direct consequence of the weaker hydrogen bonds between the layers.[2]

Synthesis of Lanthanite-(Ce): A Laboratory Protocol

The synthesis of pure, crystalline Lanthanite-(Ce) requires careful control of reaction conditions to prevent the formation of amorphous precipitates or other phases like cerium hydroxycarbonate. The following protocol is a synthesis of established precipitation methods for hydrated rare-earth carbonates, adapted for the specific synthesis of Lanthanite-(Ce).

Rationale for Experimental Choices:

The choice of a soluble cerium(III) salt, such as cerium(III) nitrate hexahydrate, provides a readily available source of Ce³⁺ ions. Sodium carbonate is used as the precipitating agent. The reaction is carried out at a controlled, slightly elevated temperature to promote the formation of a crystalline product over an amorphous one. Maintaining a specific pH range is critical; a neutral to slightly alkaline pH favors the precipitation of the desired hydrated carbonate, while a highly alkaline environment could lead to the formation of hydroxides.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of Lanthanite-(Ce).

Step-by-Step Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.15 M solution of sodium carbonate (Na₂CO₃) in deionized water.

-

-

Precipitation:

-

Heat the cerium(III) nitrate solution to 50-60°C in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add the sodium carbonate solution dropwise to the heated cerium nitrate solution under vigorous stirring. A white precipitate will form.

-

After the addition is complete, continue stirring the suspension at 50-60°C for 2 hours to promote crystallization.

-

-

Aging and Isolation:

-

Allow the suspension to cool to room temperature and then let it age in the mother liquor overnight without stirring. This aging step is crucial for the growth of well-defined crystals.

-

Separate the precipitate by filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the final product in a desiccator under vacuum at room temperature to obtain a fine, white powder of Lanthanite-(Ce).

-

Characterization of Synthetic Lanthanite-(Ce)

To confirm the successful synthesis of Lanthanite-(Ce) and to verify its crystal structure and purity, a combination of analytical techniques is employed.

Characterization Workflow Diagram:

Caption: Workflow for the characterization of synthesized Lanthanite-(Ce).

X-ray Diffraction (XRD):

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure of the synthesized material. The powder XRD pattern of the synthesized product should be compared with the standard diffraction pattern of Lanthanite-(Ce).

Expected XRD Pattern:

The XRD pattern should exhibit sharp peaks, indicating a well-crystallized material. The most intense diffraction peaks for Lanthanite-(Ce) are expected at the following 2θ values (for Cu Kα radiation) and their corresponding d-spacings:

| d-spacing (Å) | Relative Intensity (%) |

| 8.47 | 100 |

| 4.746 | 65 |

| 4.462 | 62 |

| 3.255 | 73 |

| 3.028 | 65 |

| 4.125 | 40 |

| 3.943 | 38 |

Data sourced from the Handbook of Mineralogy.[6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

TGA and DSC provide information about the thermal stability and decomposition of the hydrated cerium carbonate. The TGA curve will show weight loss steps corresponding to the removal of water molecules and the decomposition of the carbonate to cerium oxide. The DSC curve will indicate whether these processes are endothermic or exothermic.

Expected Thermal Behavior:

The TGA curve of Ce₂(CO₃)₃·8H₂O is expected to show a significant weight loss corresponding to the removal of the eight water molecules, followed by the decomposition of the anhydrous carbonate to CeO₂. The decomposition of cerium carbonate to cerium oxide is generally an endothermic process.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The FTIR spectrum of Lanthanite-(Ce) will be dominated by the vibrational modes of the carbonate ions and water molecules.

Expected FTIR Bands:

-

O-H stretching: A broad absorption band in the region of 3000-3600 cm⁻¹ due to the stretching vibrations of the water molecules.

-

H-O-H bending: A peak around 1600-1650 cm⁻¹ corresponding to the bending vibration of water.

-

Carbonate stretching: Strong absorption bands in the region of 1400-1500 cm⁻¹ (asymmetric stretching) and around 850 cm⁻¹ (out-of-plane bending) are characteristic of the carbonate group.[9] The presence of multiple bands in the carbonate stretching region can be indicative of the coordination environment of the carbonate ions.

Conclusion

This technical guide has provided a detailed exploration of the crystal structure of hydrated cerium carbonate, with a specific focus on Lanthanite-(Ce). By understanding its orthorhombic crystal system, layered structure, and the role of hydration, researchers are better equipped to control the synthesis of this important precursor material. The provided laboratory protocol and characterization workflow offer a practical framework for the synthesis and validation of Lanthanite-(Ce) in a research setting. The ability to reliably produce and characterize this specific hydrated cerium carbonate phase is a critical step in the development of advanced cerium-based materials with tailored properties for a wide range of applications, from catalysis to potential biomedical uses.

References

- Hirano, M., & Kato, E. (1999). Hydrothermal Synthesis of Two Types of Cerium Carbonate Particles. Journal of Materials Science Letters, 18(5), 403-405.

- Farahmandjou, M., & Zarinkamar, M. (2015). Synthesis of nano-sized ceria (CeO2) particles via a cerium hydroxy carbonate precursor and the effect of reaction temperature on their properties.

- Netzsch STA449F3 TGA-DSC instrument manual. (n.d.).

- Synthesis and infrared characterization of La(III), Y(III), Ce(III) and Sm(III) carbonate hydrates. (n.d.). Journal of Ovonic Research, 9(5), 133-138.

- Preparation and Characterization of Lanthanum Carbonate Octahydrate for the Treatment of Hyperphosphatemia. (2015). Journal of Spectroscopy, 2015, 1-7.

- Method for preparing cerium carbonate powder. (2011).

-

Lanthanite. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for preparing cerium carbonate powder. (2010).

-

Lanthanite-(Ce). (n.d.). In Mindat.org. Retrieved from [Link]

- Bevins, R. E., Rowbotham, G., Stephens, F. S., Turgoose, S., & Williams, P. A. (1985). Lanthanite-(Ce), (Ce,La,Nd)2(CO3)3·8H2O, a new mineral from Wales, U.K. American Mineralogist, 70(3-4), 411-413.

-

Lanthanite-(Ce) Mineral Data. (n.d.). In Webmineral. Retrieved from [Link]

- Anthony, J. W., Bideaux, R. A., Bladh, K. W., & Nichols, M. C. (Eds.). (2003). Handbook of Mineralogy. Mineralogical Society of America.

-

How to Identify Lanthanite-(ce) | Properties, Meaning & Uses. (n.d.). In Ruby Glint. Retrieved from [Link]

-

Lanthanite-(Ce). (n.d.). In Rock Identifier. Retrieved from [Link]

-

RRUFF Project. (n.d.). Lanthanite-(Ce). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mindat.org [mindat.org]

- 3. Lanthanite-(ce) (Lanthanite-(Ce)) - Rock Identifier [rockidentifier.com]

- 4. grokipedia.com [grokipedia.com]

- 5. rubyglint.com [rubyglint.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. minsocam.org [minsocam.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Carbonate Hydrate (Ce₂(CO₃)₃·xH₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Rare Earth Compound

Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O), a key inorganic salt of the rare earth element cerium, presents as a white or slightly yellow crystalline powder.[1] While seemingly a simple compound, it serves as a critical precursor in the synthesis of advanced materials, particularly cerium oxide (CeO₂), which is renowned for its unique catalytic and antioxidant properties.[1][2] Its significance extends across various high-technology sectors, including catalysis, environmental remediation, and increasingly, the biomedical field.[1][3][4] For researchers and professionals in drug development, understanding the fundamental properties of this precursor is paramount for harnessing its potential in creating novel therapeutic agents and delivery systems.[5][6] This guide provides a comprehensive exploration of the physical and chemical characteristics of this compound, offering insights into its synthesis, characterization, and transformative potential.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and manipulation in research and development. These properties dictate its behavior in different environments and its suitability as a precursor for various ceria-based nanomaterials.

Physical Properties

This compound is a white solid that is practically insoluble in water but will dissolve in dilute mineral acids.[3][7][8][9] The anhydrous form has a molar mass of approximately 460.26 g/mol .[7][10]

| Property | Value/Description | Source(s) |

| Appearance | White to off-white or faintly yellow crystalline powder | [1][3][7][10][11] |

| Molar Mass | ~460.26 g/mol (anhydrous basis) | [7][10][12] |

| Solubility in water | Insoluble / Negligible | [3][7][8][9][12] |

| Solubility in other solvents | Soluble in dilute mineral acids | [8][9][13] |

| Melting Point | Decomposes at elevated temperatures (>400-500 °C) | [7][10][11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by its reactivity with acids and its thermal decomposition pathway.

-

Reaction with Acids: As a carbonate salt, it readily reacts with dilute acids to produce cerium salts, water, and carbon dioxide gas.[9] This reactivity is fundamental to its conversion into other cerium compounds for various applications.

-

Thermal Decomposition: The thermal decomposition of Ce₂(CO₃)₃·xH₂O is a critical process, as it is the primary method for producing catalytically active cerium oxide (CeO₂). This multi-step process is highly dependent on the surrounding atmosphere (oxidizing, inert, or reducing).[14]

-

Dehydration: The initial step involves the loss of water of hydration, typically occurring at temperatures around 160-170 °C.

-

Decarboxylation and Oxidation: In an oxidizing atmosphere (like air), subsequent heating leads to the decomposition of the anhydrous carbonate and the oxidation of Ce(III) to Ce(IV), forming cerium dioxide (CeO₂).[14][15] This process generally occurs in stages between 200°C and 400°C.[15] In inert or reducing atmospheres, the decomposition is more complex, potentially forming non-stoichiometric oxides (CeO₂₋ₓ) and even reducing some of the evolved CO₂ to carbon monoxide (CO) or elemental carbon.[14]

-

Synthesis and Material Fabrication

The synthesis of this compound is a crucial first step in the production of ceria-based nanomaterials. Precipitation methods are commonly employed due to their simplicity and scalability.[16]

Common Synthesis Route: Precipitation

A widely used method involves the precipitation of a soluble cerium(III) salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), with a carbonate source like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous solution.[16][17] The resulting white precipitate is then washed and dried.

More advanced synthesis techniques, such as homogeneous precipitation using urea or facile room-temperature methods in non-aqueous solvents, allow for greater control over particle size and morphology, which is critical for applications in catalysis and nanomedicine.[2][18][19] The morphology of the cerium carbonate precursor can be retained after calcination to cerium oxide, making the initial synthesis step vital for engineering the final material's properties.[2]

Essential Characterization Techniques

To fully understand and control the properties of this compound and its conversion to cerium oxide, a suite of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

TGA is indispensable for studying the thermal decomposition of Ce₂(CO₃)₃·xH₂O. It provides quantitative information about the different stages of decomposition, such as dehydration and decarboxylation, by measuring the change in mass as a function of temperature.[20][21] This analysis is crucial for determining the number of water molecules of hydration (the 'x' in the formula) and for establishing the optimal calcination temperature to produce CeO₂ with desired characteristics.[14]

Workflow for Thermal Decomposition Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA) of Ce₂(CO₃)₃·xH₂O.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the chemical bonds present in a sample.[22] For cerium(III) carbonate, FTIR can confirm the presence of carbonate ions (CO₃²⁻) through their characteristic absorption bands.[23][24] It is also used to monitor the conversion of the carbonate to cerium oxide during calcination, as the carbonate peaks will disappear and a broad band corresponding to the Ce-O stretching vibration will emerge.[25]

Experimental Protocol: FTIR Analysis of Cerium Carbonate

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the cerium carbonate powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Background Spectrum: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample in the FTIR spectrometer and collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks. For cerium carbonate, look for strong bands associated with the carbonate group. For CeO₂ formed after calcination, a prominent broad band below 600 cm⁻¹ indicates the Ce-O bond.[25]

Applications in Research and Drug Development

The primary value of this compound in advanced research lies in its role as a precursor to cerium oxide nanoparticles (nanoceria). Nanoceria is a highly promising material in the biomedical field due to its unique redox properties, acting as a regenerative antioxidant.[4]

-

Antioxidant and Anti-inflammatory Agent: Nanoceria can scavenge reactive oxygen species (ROS), which are implicated in a wide range of diseases associated with oxidative stress and inflammation, including cancer and neurodegenerative disorders.[4][6]

-

Drug Delivery Vehicle: The high surface area of nanoceria allows for the loading and delivery of therapeutic agents.

-

Antimicrobial Applications: Cerium compounds, including cerium nitrate and nanoceria, have demonstrated bacteriostatic properties and are being investigated as antimicrobial agents to combat antibiotic resistance.[6][26]

The ability to synthesize cerium carbonate particles with controlled size and shape is critical, as these characteristics are transferred to the final ceria nanoparticles, directly influencing their biological activity and efficacy.[2][19]

Conclusion

This compound is more than just a simple chemical; it is a versatile and essential precursor for the synthesis of advanced cerium-based materials. Its well-defined physical and chemical properties, particularly its thermal decomposition behavior, provide a controllable pathway to produce cerium oxide with tailored characteristics. For scientists and researchers in drug development, a deep understanding of this compound is the foundation for innovating new therapies that leverage the powerful antioxidant and catalytic properties of ceria, potentially addressing some of the most challenging diseases of our time.

References

- Wikipedia. (n.d.). Cerium(III) carbonate.

- Basengreen. (n.d.). How is this compound Produced.

- AEM REE. (n.d.). This compound (Ce2(CO3)3· xH2O).

- Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega.

- Savin, V.D., Sobolev, V.N., Eremenko, Z.V., & Grigor'eva, Z.M. (1985). Thermochemical investigations of cerium carbonate decomposition. Zh. Fiz. Khim., 59(3), 571-575.

- (n.d.). Synthesis of nano-sized ceria (CeO2) particles via a cerium hydroxy carbonate precursor and the effect of reaction temperature. [Journal name not provided].

- Kim, J., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. National Institutes of Health.

- ResearchGate. (n.d.). Schematic illustration of the synthetic process for cerium carbonate (CeCb) micro-or nanoparticles and CeONPs.

- ChemicalBook. (n.d.). This compound CAS#: 54451-25-1.

- Bernardi, J., et al. (1994). Thermal decomposition of pure and rhodium impregnated this compound in different atmospheres. Catalysis Letters, 24(1-2), 95-105.

- UrbanMines. (n.d.). China Cerium(III) Carbonate/Cerium Carbonate/Ce2(CO3)3 Powder 537-01-9 Supplier.

- (2016). Synthesis of cerium oxide (CeO2) nanoparticles using simple CO-precipitation method. Revista Mexicana de Física, 62(5).

- Otto Chemie Pvt. Ltd. (n.d.). Cerium(III) carbonate, GR 99.9%.

- (n.d.). Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6.

- (n.d.). Properties of Ce2(CO3)3(H2O)12.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound.

- ProChem, Inc. (n.d.). Cerium (III) Carbonate Hydrate.

- Shanghai Greenearth Chemicals Co.,Ltd. (n.d.). Cerium Carbonate.

- (n.d.). Pharmaceutical Grade Cesium Carbonate Market Report: Trends, Forecast and Competitive Analysis to 2031.

- Wexler, D., et al. (n.d.). Orthorhombic Cerium(III) Carbonate Hydroxide Studied by Synchrotron Powder X-Ray Diffraction. [Journal name not provided].

- Guidechem. (n.d.). What is the formula for this compound?.

- ResearchGate. (n.d.). Thermogravimetric analysis results for cerium carbonate, synthetic bastnaesite and natural bastnaesite.

- (n.d.). Highly permeable carbon molecular sieve membranes for efficient CO2/N2 separation at ambient and subambient temperatures. OSTI.GOV.

- ResearchGate. (n.d.). Thermogravimetric analysis of cerium carbonate (b) with mass-spectroscopic detection of released gases (a).

- Zegen Advanced Materials. (n.d.). Cerium Carbonate hydrate C3H16Ce2H17 | Luminescent.

- Finos, G., et al. (2011). Infrared spectroscopic study of carbon dioxide adsorption on the surface of cerium–gallium mixed oxides. CONICET.

- Li, C., et al. (n.d.). Carbon monoxide and carbon dioxide adsorption on cerium oxide studied by Fourier-transform infrared spectroscopy. Part 1.—Formation of carbonate species on dehydroxylated CeO2, at room temperature. RSC Publishing.

- ChemicalBook. (n.d.). 54451-25-1(this compound) Product Description.

- Barker, E., Shepherd, J., & Asencio, I.O. (2022). The Use of Cerium Compounds as Antimicrobials for Biomedical Applications. PMC.

- Sigma-Aldrich. (n.d.). Cerium(III) carbonate 99.9 trace metals 54451-25-1.

- (2025). FTIR Detection of Ce3+ Sites on Shape-Controlled Ceria Nanoparticles Using Adsorbed 15N2 as a Probe Molecule. National Institutes of Health.

- ResearchGate. (n.d.). FTIR spectrum of the as-synthesized CeO2 sample.

- Cerium Labs. (n.d.). FTIR – Fourier Transform Infra-Red Spectrometry.

- (n.d.). Biological, Biomedical and Pharmaceutical Application of Cerium-based Materials. [Source name not provided].

- Advanced Refractory Solutions. (n.d.). Cerium Carbonate (Ce2(CO3)3·XH2O).

- EurekAlert!. (2023). Scientists synthesise cerium mineral which holds promise for biomedical research.

- Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782.

- Grivel, J. -C., et al. (2025). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. ResearchGate.

- AEM REE. (n.d.). Cerium Carbonate (Ce2(CO3)3·XH2O).

- Barker, E., Shepherd, J., & Asencio, I.O. (2022). The use of cerium compounds as antimicrobials for biomedical applications. [Journal name not provided].

- Heeger Materials. (n.d.). Cerium Carbonate Hydrate Powder, Ce2(CO3)3.xH2O, CAS 54451-25-1.

- WTN Chemistry Clips. (2022, April 12). Thermal Decomposition of a metal carbonate [Video]. YouTube.

- (2025). Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis. ResearchGate.

- Clark, J. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide.

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aemree.com [aemree.com]

- 4. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]

- 5. Pharmaceutical Grade Cesium Carbonate Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]

- 6. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerium(III) carbonate - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 54451-25-1 [m.chemicalbook.com]

- 9. China Cerium(III) Carbonate/Cerium Carbonate/Ce2(CO3)3 Powder 537-01-9 Supplier | UrbanMines [urbanmines.com]

- 10. Cerium(III) carbonate, GR 99.9% 537-01-9 India [ottokemi.com]

- 11. chemos.de [chemos.de]

- 12. Cerium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 13. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. osti.gov [osti.gov]

- 16. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 17. How is this compound Produced - Basengreen [y2o3.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ceriumlabs.com [ceriumlabs.com]

- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 24. Carbon monoxide and carbon dioxide adsorption on cerium oxide studied by Fourier-transform infrared spectroscopy. Part 1.—Formation of carbonate species on dehydroxylated CeO2, at room temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. The use of cerium compounds as antimicrobials for biomedical applications - White Rose Research Online [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Solubility of Cerium(III) Carbonate in Water and Acids

This guide provides a comprehensive technical overview of the solubility characteristics of Cerium(III) carbonate, Ce₂(CO₃)₃. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical methodologies concerning its dissolution in aqueous and acidic media.

Introduction to Cerium(III) Carbonate

Cerium(III) carbonate (Ce₂(CO₃)₃) is a water-insoluble cerium source that serves as a critical precursor in the synthesis of other cerium compounds, such as cerium oxides and chlorides.[1][2] Typically appearing as a white powder, it is utilized in various industrial applications, including the manufacturing of optical glass, catalysts for automotive exhaust purification, and incandescent lampshades.[1][2][3] Understanding its solubility is paramount for its application in chemical synthesis, materials science, and potential pharmaceutical contexts where cerium compounds are explored for their unique redox properties.

Aqueous Solubility

Cerium(III) carbonate is classified as sparingly soluble or insoluble in water.[1][3] This low solubility is a key characteristic, making it a stable solid under neutral pH conditions. The dissolution process in water is an equilibrium reaction represented by:

Ce₂(CO₃)₃(s) ⇌ 2Ce³⁺(aq) + 3CO₃²⁻(aq)

The quantitative solubility is low, making it challenging to determine a precise solubility product constant (Ksp) from direct measurements, and literature values are not commonly cited. However, safety data sheets provide a practical measure of its solubility.

Quantitative Solubility Data

The solubility of Cerium(III) carbonate in water is minimal, as detailed in the table below. This inherent insolubility is the basis for its use as a starting material that can be readily converted to other cerium compounds by reacting it with acids.[2]

| Parameter | Value | Temperature | Reference |

| Water Solubility | 0.00259 g/L | 20 °C | [4] |

Solubility in Acidic Media

The solubility of Cerium(III) carbonate increases dramatically in acidic solutions. This is not merely a physical dissolution process but a chemical reaction. Carbonate salts react with acids in a characteristic acid-base reaction to produce a salt, water, and carbon dioxide gas.[2][5] The evolution of CO₂ gas shifts the equilibrium towards the products, driving the complete dissolution of the carbonate solid.[5]

The general reaction is:

Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g)

This principle is fundamental to the synthesis of various water-soluble cerium(III) salts.

Reaction with Hydrochloric Acid (HCl)

Cerium(III) carbonate readily reacts with hydrochloric acid to form Cerium(III) chloride (CeCl₃), a water-soluble salt. This reaction is a common and straightforward method for preparing aqueous solutions of Ce³⁺ ions for further use.[6][7]

Reaction: Ce₂(CO₃)₃(s) + 6HCl(aq) → 2CeCl₃(aq) + 3H₂O(l) + 3CO₂(g)

Reaction with Sulfuric Acid (H₂SO₄)

With sulfuric acid, Cerium(III) carbonate dissolves to form Cerium(III) sulfate (Ce₂(SO₄)₃). While cerium metal dissolves readily in dilute sulfuric acid, the dissolution of the carbonate follows the same acid-base pathway.[8] It is important to note that the solubility of Cerium(III) sulfate itself is dependent on the temperature and concentration of the sulfuric acid, a phenomenon known as the "common ion effect" which can lead to precipitation of the sulfate salt under certain conditions.[9] In the presence of high concentrations of sulfate, cerium(III) can form stable aqueous complexes, such as [Ce(SO₄)]⁺ and [Ce(SO₄)₂]⁻, which influence the overall solution chemistry.[10]

Reaction: Ce₂(CO₃)₃(s) + 3H₂SO₄(aq) → Ce₂(SO₄)₃(aq) + 3H₂O(l) + 3CO₂(g)

Reaction with Nitric Acid (HNO₃)

The reaction of Cerium(III) carbonate with nitric acid is a widely used method for synthesizing Cerium(III) nitrate (Ce(NO₃)₃), a common precursor for the production of cerium oxide catalysts and other cerium materials.[11][12][13] The resulting cerium nitrate salt is highly soluble in water.

Reaction: Ce₂(CO₃)₃(s) + 6HNO₃(aq) → 2Ce(NO₃)₃(aq) + 3H₂O(l) + 3CO₂(g)

Visualization of Acid Dissolution Pathway

The following diagram illustrates the general mechanism by which Cerium(III) carbonate dissolves in an acidic medium.

Caption: Acid-driven dissolution of Cerium(III) carbonate.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a standard laboratory procedure to determine the solubility of Cerium(III) carbonate in water. The core principle is the preparation of a saturated solution followed by the quantification of the dissolved cerium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of Cerium(III) carbonate powder (e.g., 1 g) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 20 °C) using a magnetic stirrer or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is critical to prevent solid particulates from artificially inflating the measured concentration.

-

-

Quantification of Dissolved Cerium:

-

Analyze the clear filtrate for its cerium concentration using a suitable analytical technique.

-

UV-Visible Spectrophotometry is a viable method. Cerium(IV) has a characteristic absorbance in the UV range (290-315 nm), while Ce(III) does not absorb significantly in this region. Therefore, an oxidation step would be required before measurement if determining total cerium as Ce(IV).

-

Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used for more precise quantification of the cerium concentration.

-

-

Calculation:

-

Convert the measured concentration (e.g., in mg/L or ppm) to grams per liter (g/L) to express the solubility.

-

Protocol for Spectrophotometric Determination of Cerium

This protocol provides a method for quantifying cerium concentration in an aqueous sample, which is essential for solubility studies. This example is based on the absorption of Ce(IV).

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of a known cerium concentration (e.g., 1000 ppm) by dissolving a known mass of a soluble cerium salt (e.g., Cerium(IV) ammonium nitrate) in a suitable acidic medium (e.g., 0.1 M H₂SO₄).

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample (e.g., 10, 20, 40, 60, 80, 100 ppm).[14]

-

-

Sample Preparation:

-

Take a known volume of the filtrate obtained from the solubility experiment (Protocol 4.1).

-

If necessary, oxidize Ce(III) to Ce(IV) using a suitable oxidizing agent (e.g., ammonium persulfate).

-

Dilute the sample with the same acidic medium used for the standards to ensure the final concentration falls within the range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the Ce(IV) complex in the chosen medium (typically 290-315 nm).

-

Use the acidic medium as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the prepared unknown sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Use the linear regression equation of the calibration curve to calculate the cerium concentration in the unknown sample based on its measured absorbance.[14]

-

Conclusion

The solubility of Cerium(III) carbonate is highly dependent on the chemical environment. While it is practically insoluble in neutral water, its reactivity with acids provides a straightforward and efficient pathway for its dissolution. This acid-driven dissolution is a cornerstone of cerium chemistry, enabling the synthesis of a wide array of cerium salts and materials. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists working with this versatile compound.

References

- Pillai, Jisha S., & Lohithakshan, K.V.

- Chemos GmbH & Co.KG. Safety Data Sheet: Cerium(III)

-

Wikipedia. Cerium(III) carbonate. [Link]

-

Nabeel Rehan. 5.1 - Spectrophotometric Determination of Cerium. Scribd. [Link]

-

Spectrophotometric determination of cerium(IV)using. [Link]

-

Spectrophotometric Determination of of Cerium (IV) | Analytical Chemistry. [Link]

-

AEM REE. Cerium(III) Carbonate Hydrate (Ce2(CO3)3· xH2O). [Link]

-

Edelmann, Frank T. How can I synthesis cerium nitrate from cerium oxide?. ResearchGate. [Link]

-

Any suggestions on "Redox Titration" of cerium?. ResearchGate. [Link]

-

Pioneer Technology Industries Co., Ltd. Cerium Carbonate CAS NO: 54451-25-1. [Link]

-

American Elements. Cerium Carbonate. [Link]

- Google Patents.

-

McGraw-Hill Education. Solubility Product Constants for Solution at or near Room Temperature. Access Engineering. [Link]

-

Pilgaard Elements. Cerium: Chemical reactions. [Link]

- Google Patents. CN105460969A - Preparation method for high-purity high-brightness needle-shaped cerium chloride.

-

ResearchGate. Nitrate of cerium (Ce(NO3)3) preparation?. [Link]

-

ResearchGate. Cerium (III) speciation in (a) HCl; (b) HNO3; and (c) in H2SO4 systems. [Link]

-

ResearchGate. Effect of temperature and sulfuric acid concentration on solubility of Ce2(SO4)3 (a) and Ce(SO4)2 (b). [Link]

- Google Patents.

-

the nature of cerium(iv) in aqueous nitric acid solution. [Link]

-

Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. PMC - NIH. [Link]

-

Chemistry Stack Exchange. How to synthesize lanthanum(III) chloride & Cerium(III) chloride from their oxides?. [Link]

-

Brainly.com. The pH of a saturated solution of cerium (III) hydroxide in water is 9.2. Calculate the solubility product. [Link]

-

ResearchGate. Mechanism of cerium(III) oxidation with ozone in sulfuric acid solutions. [Link]

-

Quora. Why does hydrochloric acid react with carbonates?. [Link]

-

ResearchGate. Dissolution of Cerium Oxide in Sulfuric Acid. [Link]

Sources

- 1. aemree.com [aemree.com]

- 2. americanelements.com [americanelements.com]

- 3. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 4. chemos.de [chemos.de]

- 5. quora.com [quora.com]

- 6. EP0654445A1 - Method for the preparation of cerium carbonate powder - Google Patents [patents.google.com]

- 7. CN105460969A - Preparation method for high-purity high-brightness needle-shaped cerium chloride - Google Patents [patents.google.com]

- 8. Cerium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis routes of Cerium trinitrate [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Decomposition of Cerium(III) Carbonate Hydrate

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of cerium(III) carbonate hydrate (Ce₂(CO₃)₃·nH₂O), a critical process in the synthesis of high-purity cerium(IV) oxide (CeO₂). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the intricate multi-stage decomposition pathway, the formation of key intermediates, and the pivotal solid-state oxidation of Ce(III) to Ce(IV). We will explore the causality behind the thermal events, detail the analytical techniques essential for characterization, and provide a field-proven experimental protocol. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Cerium Carbonate Decomposition

This compound is a principal precursor for the industrial production of cerium(IV) oxide, or ceria. Ceria is a technologically vital material with extensive applications, including as a catalyst and catalyst support, an abrasive for chemical-mechanical planarization (CMP) in the semiconductor industry, a component in solid oxide fuel cells (SOFCs), and as a UV absorbent. The precise control of the thermal decomposition process is paramount as it directly influences the physicochemical properties of the final CeO₂ product, such as crystallite size, surface area, and morphology, which in turn dictate its performance in these applications.

Understanding the stepwise thermal degradation, the nature of the evolved gases, and the phase transformations is not merely an academic exercise; it is a necessary foundation for the rational design and optimization of calcination protocols to produce ceria with tailored characteristics. This guide provides an in-depth analysis of this complex solid-state reaction.

Physicochemical Properties of the Precursor

The starting material, this compound, typically exists as a white or pale-yellow powder. The number of water molecules of hydration (n) can vary, with the octahydrate (Ce₂(CO₃)₃·8H₂O) and trihydrate (Ce₂(CO₃)₃·3H₂O) being commonly referenced forms. The exact hydration state is crucial as it dictates the initial mass and the total mass loss observed during thermal analysis. For the purpose of this guide, we will focus on a generalized pathway, noting the impact of hydration where relevant.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step process but a sequence of distinct physical and chemical transformations. The process is highly dependent on the experimental atmosphere (e.g., oxidizing, inert, or reducing) and the heating rate.[1] The pathway in an oxidizing atmosphere, such as air, which is most relevant for the synthesis of CeO₂, can be systematically broken down into several key stages.

A seminal study under equilibrium conditions identified four primary endothermic events for the decomposition of Ce₂(CO₃)₃·3H₂O.[2] These stages involve dehydration, partial decarbonation with the formation of an intermediate, and final decarbonation coupled with oxidation.

Stage I: Dehydration

The initial stage of decomposition involves the endothermic removal of water of hydration. This process typically occurs at relatively low temperatures.

-

Temperature Range: ~100°C - 200°C[2]

-

Process: Release of bound water molecules (H₂O).

-

Reaction: Ce₂(CO₃)₃·nH₂O(s) → Ce₂(CO₃)₃(s) + nH₂O(g)

The loss of water is the first significant mass loss event observed in thermogravimetric analysis (TGA). The exact temperature and profile of this step depend on the number of water molecules and the strength of their binding within the crystal lattice.

Stage II: Formation of Cerium Oxycarbonate

Following complete dehydration, the anhydrous cerium(III) carbonate begins to decompose. This step involves the loss of one molecule of carbon dioxide (CO₂) and the formation of a cerium oxycarbonate intermediate.

-

Temperature Range: ~250°C - 300°C[2]

-

Process: Partial decarbonation.

-

Reaction: Ce₂(CO₃)₃(s) → Ce₂O₂(CO₃)(s) + 2CO₂(g) (Note: Various oxycarbonate species like Ce₂O(CO₃)₂ have also been proposed).[3]

This intermediate is a critical phase, bridging the initial carbonate and the final oxide. Its formation represents a significant structural rearrangement of the solid.

Stage III: Oxidative Decomposition to Cerium(IV) Oxide

This final, crucial stage involves the decomposition of the oxycarbonate intermediate, the release of the remaining carbonate as CO₂, and the simultaneous oxidation of cerium from the +3 to the more thermodynamically stable +4 state.

-

Temperature Range: ~300°C - 500°C

-

Process: Final decarbonation and solid-state oxidation.

-

Reaction: Ce₂O₂(CO₃)(s) + ½O₂(g) → 2CeO₂(s) + CO₂(g)

The presence of oxygen in the atmosphere is essential for this step to proceed efficiently and yield stoichiometric CeO₂. In inert or reducing atmospheres, the decomposition pathway is altered, occurring at higher temperatures and potentially resulting in non-stoichiometric oxides (CeO₂-x) or even the reduction of evolved CO₂ to CO and elemental carbon.[1]

The overall reaction in an oxidizing atmosphere can be summarized as: Ce₂(CO₃)₃·nH₂O(s) + ½O₂(g) → 2CeO₂(s) + 3CO₂(g) + nH₂O(g)

Below is a diagram illustrating the sequential nature of this decomposition pathway.

Sources

molecular weight of anhydrous cerium carbonate

An In-Depth Technical Guide to Anhydrous Cerium(III) Carbonate (Ce₂(CO₃)₃)

Abstract

Anhydrous cerium(III) carbonate (Ce₂(CO₃)₃) is a pivotal inorganic compound, primarily serving as a high-purity precursor for the synthesis of cerium oxide (ceria, CeO₂) and other advanced cerium-based materials. For researchers, scientists, and drug development professionals, a precise understanding of its fundamental properties, beginning with its molecular weight, is essential for stoichiometric calculations, material synthesis, and quality control. This guide provides a comprehensive technical overview of anhydrous cerium(III) carbonate, detailing its molecular characteristics, synthesis protocols, analytical characterization, and key applications, with a focus on its role in developing materials for catalysis and biomedical research.

Fundamental Molecular and Physical Properties

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the reactants. Anhydrous cerium(III) carbonate is the salt formed from cerium in its +3 oxidation state and the carbonate anion.

Calculation of Molecular Weight

The molecular weight (MW) is derived from its chemical formula, Ce₂(CO₃)₃ . The calculation is based on the standard atomic weights of its constituent elements: Cerium (Ce), Carbon (C), and Oxygen (O).

-

Atomic Weight of Cerium (Ce): 140.116 g/mol

-

Atomic Weight of Carbon (C): 12.0107 g/mol

-

Atomic Weight of Oxygen (O): 15.9994 g/mol

The molecular weight is calculated as follows: MW = (2 × Atomic Weight of Ce) + (3 × Atomic Weight of C) + (9 × Atomic Weight of O) MW = (2 × 140.116) + (3 × 12.0107) + (9 × 15.9994) MW = 280.232 + 36.0321 + 143.9946 MW = 460.2587 g/mol

For practical laboratory use, this value is typically rounded to 460.26 g/mol .[1][2][3] This value is the basis for all gravimetric and stoichiometric work involving this compound.

Key Physicochemical Properties

A summary of essential quantitative data for anhydrous cerium(III) carbonate is presented below.

| Property | Value | Source(s) |

| Chemical Formula | Ce₂(CO₃)₃ | [3][4] |

| Molecular Weight | 460.26 g/mol | [1][2][3] |

| Appearance | White to slightly beige, fine powder | [3][5] |

| CAS Number | 537-01-9 | |

| Solubility | Insoluble in water; Soluble in strong mineral acids | [6] |

| Thermal Decomposition | Decomposes starting at ~250-280°C |

Synthesis of Cerium(III) Carbonate: A Validating Protocol

Anhydrous cerium(III) carbonate is most commonly synthesized via a precipitation reaction in an aqueous solution. The choice of precipitating agent and reaction conditions is critical to controlling the particle size and morphology of the resulting powder, which in turn affects its performance as a precursor.[1] The following protocol describes a standard laboratory-scale synthesis using cerium(III) nitrate and ammonium bicarbonate.

Causality in Experimental Design

The underlying principle is the reaction of a soluble cerium(III) salt with a soluble carbonate source, leading to the formation of the highly insoluble cerium(III) carbonate precipitate.

-

Choice of Precursors: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a common, readily available, and highly soluble source of Ce³⁺ ions. Ammonium bicarbonate ((NH₄)HCO₃) is chosen as the precipitant because it provides carbonate ions and decomposes into volatile byproducts (ammonia, water, carbon dioxide) upon heating, leaving no residual cationic contamination in the final product.[7]

-

Temperature Control: Performing the precipitation at a controlled, low temperature (e.g., 0-25°C) helps to manage the nucleation and growth rate, favoring the formation of smaller, more uniform particles.[3]

-

Washing and Drying: The precipitate must be thoroughly washed with deionized water to remove residual soluble ions (e.g., nitrate, ammonium) that would otherwise become impurities. The final drying step is critical for obtaining the anhydrous form.

Experimental Workflow Diagram

Caption: Workflow for the precipitation synthesis of cerium(III) carbonate.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 0.2 M solution of cerium(III) nitrate by dissolving the appropriate mass of Ce(NO₃)₃·6H₂O in deionized water.

-

Prepare a 0.5 M solution of ammonium bicarbonate by dissolving (NH₄)HCO₃ in deionized water. An excess of the carbonate source ensures complete precipitation of the cerium ions.[7]

-

-

Precipitation:

-

Place the cerium(III) nitrate solution in a beaker and stir vigorously with a magnetic stirrer.

-

Slowly add the ammonium bicarbonate solution dropwise to the cerium solution. A white precipitate of cerium carbonate will form immediately.

-

-

Aging:

-

After the addition is complete, continue stirring the mixture for 1-2 hours. This "aging" step allows the particles to mature, improving their filterability.[7]

-

-

Isolation:

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

-

Washing:

-

Wash the filter cake several times with copious amounts of deionized water to remove any soluble byproducts. Continue washing until the filtrate shows a neutral pH.

-

-

Drying:

-

Transfer the washed precipitate to a watch glass or evaporating dish and dry in an oven at 105-110°C overnight, or until a constant weight is achieved. This temperature is sufficient to remove residual water without initiating thermal decomposition of the carbonate.

-

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and anhydrous nature of the synthesized material is a critical self-validating step. Commercially sourced cerium carbonate often exists as a mixture of hydrated carbonates, basic carbonates (e.g., CeCO₃OH), or even cerium oxide, making in-house characterization essential.[8]

-

Thermogravimetric Analysis (TGA): This is the most direct method to confirm the anhydrous state. TGA measures the change in mass of a sample as a function of temperature.

-

Expected Result: A properly synthesized anhydrous sample of Ce₂(CO₃)₃ should show negligible mass loss until its decomposition temperature (above 250°C). In contrast, a hydrated sample would exhibit a distinct mass loss step at a lower temperature (typically 150-200°C) corresponding to the loss of water molecules. The subsequent mass loss at higher temperatures corresponds to the decomposition into CeO₂ and CO₂.

-

-

X-Ray Diffraction (XRD): XRD is used to identify the crystalline phase(s) present in the powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present.

-

Expected Result: The spectrum of cerium(III) carbonate will be dominated by strong absorption bands characteristic of the carbonate ion (CO₃²⁻). Key peaks are typically observed around 1400-1500 cm⁻¹ (asymmetric stretching) and 800-900 cm⁻¹ (out-of-plane bending).[10] The absence of a broad absorption band around 3200-3500 cm⁻¹ confirms the lack of significant O-H groups from water, further validating the anhydrous state.

-

Applications in Research and Drug Development

While cerium(III) carbonate itself has limited direct applications, its role as a high-purity precursor is of immense value to researchers.

Precursor for Advanced Materials

The primary application of Ce₂(CO₃)₃ is as a starting material for producing cerium oxide (CeO₂), a technologically crucial material.[4][11]

Caption: Role of cerium carbonate as a precursor to ceria and its applications.

The conversion is achieved through calcination , a high-temperature heating process in the presence of air. The carbonate decomposes, releasing carbon dioxide and forming the stable oxide:

Ce₂(CO₃)₃(s) + O₂(g) → 2CeO₂(s) + 3CO₂(g)

The morphology and particle size of the initial carbonate precursor heavily influence the properties (e.g., surface area, particle size) of the final ceria product, which is why the synthesis protocol (Section 2.0) is so important.[1]

Relevance to Drug Development and Biomedical Science

Cerium compounds, particularly cerium oxide nanoparticles (nanoceria), are under intense investigation for biomedical applications due to their unique antioxidant properties.[12][13] Nanoceria can scavenge reactive oxygen species (ROS), making them potential therapeutic agents for diseases associated with oxidative stress and inflammation.[13]

While cerium carbonate is not typically used as a direct therapeutic, its role as a key precursor for producing high-purity nanoceria makes it highly relevant to the drug development field.[4] Researchers synthesizing custom nanoceria for preclinical studies rely on well-characterized precursors like cerium carbonate to ensure the reproducibility and quality of their nanomaterials. Furthermore, cerium nitrate, a related salt, has been used in combination with other agents in antimicrobial treatments for burn wounds.[12]

Safety and Handling

As with any fine chemical powder, proper handling procedures must be followed to minimize risk.

-

Hazard Identification: Cerium(III) carbonate is an irritant. Direct contact can cause skin irritation (H315) and serious eye irritation (H319). Inhalation may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always use a dust mask or respirator, chemical safety goggles, and nitrile gloves when handling the powder.

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.

Conclusion

Anhydrous cerium(III) carbonate, with a precisely calculated molecular weight of 460.26 g/mol , is more than just a chemical compound; it is a gateway material for advanced research. Its primary value lies in its function as a reliable and pure precursor for cerium oxide, a material with far-reaching applications in catalysis, materials science, and emerging biomedical therapies. For scientists and researchers, the ability to synthesize and rigorously characterize this precursor is the first and most critical step toward developing next-generation cerium-based technologies.

References

-

Lee, J. H., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega. Available at: [Link]

-

Lucintel (2024). Pharmaceutical Grade Cesium Carbonate Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel. Available at: [Link]

-

Kushnir, K., et al. (2018). Thermogravimetric analysis results for cerium carbonate, synthetic bastnäsite-(Ce) and synthetic parisite-(Ce). ResearchGate. Available at: [Link]

-

Fath-Al-Alem, M., et al. (2018). Synthesis of nano-sized ceria (CeO2) particles via a cerium hydroxy carbonate precursor and the effect of reaction temperature. International Journal of Materials and Chemistry. Available at: [Link]

-

Vlasenko, N., et al. (2016). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphate. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Thermogravimetric analysis of cerium carbonate (b) with mass-spectroscopic detection of released gases (a). ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). XRD patterns of precursor particles prepared (a) in the... ResearchGate. Available at: [Link]

-

AEM REE (n.d.). Cerium(III) Carbonate Hydrate (Ce2(CO3)3· xH2O). AEM REE. Available at: [Link]

-

Pelgrift, R. Y., & Friedman, A. J. (2013). The Use of Cerium Compounds as Antimicrobials for Biomedical Applications. PMC. Available at: [Link]

-

Wexler, D., et al. (2023). Orthorhombic Cerium(III) Carbonate Hydroxide Studied by Synchrotron Powder X-Ray Diffraction. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Park, J., et al. (2016). Control of particle size and shape of precursors for ceria using ammonium carbonate as a precipitant. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). XRD patterns of cerium carbonate (precursor) and cerium oxides annealed... ResearchGate. Available at: [Link]

- Google Patents (n.d.). US7976810B2 - Method for preparing cerium carbonate powder. Google Patents.

-

Fortune Business Insights (n.d.). Cerium Carbonate Market Size, Industry Share | Forecast, 2032. Fortune Business Insights. Available at: [Link]

-

ResearchGate (n.d.). Detail SEM of synthesized CeO2 at different temperature. ResearchGate. Available at: [Link]

-

American Elements (n.d.). Cerium Carbonate. American Elements. Available at: [Link]

- Google Patents (n.d.). US20230144769A1 - Preparation of Cerium (III) Carbonate Dispersion. Google Patents.

-

EurekAlert! (2023). Scientists synthesise cerium mineral which holds promise for biomedical research. EurekAlert!. Available at: [Link]

-

Savin, V.D., et al. (1985). Thermochemical investigations of cerium carbonate decomposition. INIS-IAEA. Available at: [Link]

-

Imamoto, T., et al. (1990). Cerium(III) chloride-assisted reactions of organolithiums and Grignard reagents with carbonyl compounds. Organic Syntheses. Available at: [Link]

-

ChemBAM (n.d.). Thermogravimetric analysis (TGA). ChemBAM. Available at: [Link]

-

Giammar, D. E., et al. (2022). Detection and quantification of low levels of carbonate mineral species using thermogravimetric-mass spectrometry to validate CO₂ removal by enhanced rock weathering. Frontiers in Climate. Available at: [Link]

-

ResearchGate (n.d.). FTIR spectra of cerium(III) nitrate hexahydrate, the MMD ligand, and... ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). FTIR spectrum for Ce(III)-complex. ResearchGate. Available at: [Link]

-

Gehlken, P.-L. (n.d.). IR and FTIR spectroscopic investigations in parts of the quaternary systems CaCO3-MnCO3-MgCO3-FeCO3 and CaCO3. Dr. Gehlken Rohstoffanalytik GmbH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 7. rsc.org [rsc.org]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. researchgate.net [researchgate.net]

- 10. gehlken.de [gehlken.de]

- 11. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]

A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate for Advanced Research and Drug Development

This guide provides an in-depth exploration of Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O), a versatile inorganic compound with burgeoning applications in materials science, catalysis, and the pharmaceutical industry. This document moves beyond a simple recitation of facts to offer a detailed examination of its synthesis, characterization, and potential in drug delivery and antimicrobial applications, grounded in scientific literature and practical insights.

Core Identification and Physicochemical Properties

This compound is a white to off-white powder that is insoluble in water but soluble in mineral acids.[1][2] Its precise degree of hydration (x) can vary, which influences its molecular weight and thermal behavior.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54451-25-1 | |

| Molecular Formula | Ce₂(CO₃)₃·xH₂O | |

| Appearance | White to off-white powder | [1] |

| Solubility | Insoluble in water; soluble in dilute mineral acids | [1] |

A critical aspect of working with commercially available this compound is understanding its potential phase heterogeneity. Synchrotron powder X-ray diffraction studies have revealed that commercial samples can be a mixture of phases, including cerium carbonate hydroxide (CeCO₃OH) and cerium(IV) oxide (CeO₂), rather than a pure hydrated carbonate.[3][4][5][6] This underscores the importance of thorough characterization before use in sensitive applications.

Synthesis Methodologies: A Practical Guide

The synthesis of this compound with controlled morphology and purity is paramount for its application in advanced materials and pharmaceuticals. The two primary methods employed are precipitation and hydrothermal synthesis.

Precipitation Synthesis

Precipitation is a straightforward and scalable method for producing this compound. This technique involves the reaction of a soluble cerium(III) salt with a carbonate source in an aqueous solution.

-

Precursor Preparation:

-

Prepare a 0.02 M solution of Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.03 M solution of potassium carbonate (K₂CO₃) in deionized water.[2]

-

-

Precipitation:

-

In a beaker, add 100 mL of deionized water and stir vigorously.

-

Slowly and simultaneously add 50 mL of the Cerium(III) nitrate solution and 20 mL of the potassium carbonate solution dropwise into the stirred water.[2]

-

Maintain the pH of the reaction mixture at a constant value of 6.[2] A white precipitate of Cerium(III) carbonate will form.

-

-

Washing and Drying:

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in an oven at 65°C for 2 hours.[2]

-

Causality Behind Choices: The dropwise addition of reactants into a larger volume of water helps to control the supersaturation and, consequently, the particle size and morphology. Maintaining a constant pH is crucial as it influences the chemical species in the solution and the final product's composition.

Hydrothermal Synthesis

Hydrothermal synthesis offers excellent control over particle size, morphology, and crystallinity. This method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. Urea is often used as a precipitating agent as its slow decomposition provides a gradual release of carbonate and hydroxide ions, leading to a more controlled precipitation process.[7][8]

-

Precursor Preparation:

-

Prepare a stock solution of a cerium salt (e.g., cerium nitrate) and a urea solution.

-

-

Reaction:

-

Mix the cerium salt and urea solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C for 8 hours.[9]

-

-

Product Recovery:

Self-Validating System: The slow, controlled decomposition of urea at elevated temperatures ensures a homogeneous precipitation environment, minimizing the formation of amorphous phases and leading to a more crystalline product. The morphology of the resulting nanoparticles can be tuned by varying the reaction temperature and the concentration of urea.[7]

Characterization Techniques: Ensuring Quality and Consistency

Thorough characterization is essential to confirm the identity, purity, and morphology of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material. The diffraction pattern of this compound can be complex due to the presence of different hydrated and hydroxycarbonate forms. For instance, XRD patterns can reveal the presence of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O).[8] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[2]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are powerful techniques for studying the thermal decomposition of this compound. The TGA curve provides information about weight loss as a function of temperature, which corresponds to dehydration and decarbonation steps. DTA measures the temperature difference between the sample and a reference material, revealing exothermic and endothermic transitions.

The decomposition of this compound typically occurs in multiple stages:

-

Dehydration: Loss of water molecules at lower temperatures (around 160-170°C).

-

Decarbonation and Oxidation: Removal of carbonate groups and oxidation of Ce(III) to Ce(IV) at higher temperatures, leading to the formation of cerium oxide (CeO₂).

The thermal decomposition process can be influenced by the heating rate and the atmosphere (e.g., inert or oxidizing).[10][11][12]

Applications in Drug Development

The unique properties of this compound and its nanoparticle derivatives make them promising candidates for various applications in drug development, including drug delivery and antimicrobial therapy.

Drug Delivery Systems

Porous nanoparticles of cerium compounds are being explored as carriers for controlled drug release.[13] The high surface area and biocompatibility of these materials allow for the loading of therapeutic agents. While much of the research has focused on cerium oxide nanoparticles, Cerium(III) carbonate can serve as a sacrificial template to create porous ceria carriers or be functionalized for direct drug loading. The release of the drug can be triggered by changes in the physiological environment, such as pH.

Antimicrobial Properties